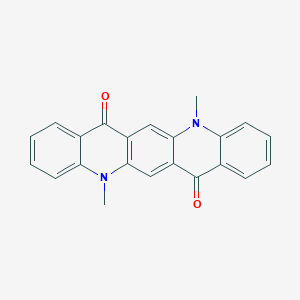

N,N'-二甲基喹吖啶酮

描述

N,N'-Dimethylquinacridone (DMQA) is a derivative of quinacridone, a compound known for its applications in various fields such as pigments and electronics. DMQA is synthesized through the alkylation of quinacridone and its molecular structure has been confirmed using spectral techniques .

Synthesis Analysis

The synthesis of DMQA involves the chemical modification of quinacridone. The process of alkylation, which introduces methyl groups into the quinacridone molecule, leads to the formation of DMQA. This compound's synthesis is supported by spectral techniques, ensuring the correct molecular structure is achieved .

Molecular Structure Analysis

The molecular structure of DMQA has been studied using various techniques. The reinvestigation of a similar compound, trans-N,N'-dimethylquinacridone, at a low temperature of 223 K, has provided a more precise structure with the molecules arranged with major overlap of the acridine skeleton along the stacking axis . This suggests that DMQA may also exhibit a planar centrosymmetric molecular arrangement conducive to stacking interactions.

Chemical Reactions Analysis

While specific chemical reactions of DMQA are not detailed in the provided papers, the structure of a related compound bound to DNA has been elucidated, which could provide insights into the potential interactions of DMQA with biological molecules. The related compound intercalates between DNA base pairs and forms hydrogen bonds, indicating that DMQA might also interact with DNA or other biological targets in a similar fashion .

Physical and Chemical Properties Analysis

DMQA films have been prepared with varying thicknesses and their physical and chemical properties have been extensively studied. The compound exhibits polycrystalline structure in its powder form, while the films show preferred orientation of growth. The stability of DMQA upon thermal deposition under high vacuum is confirmed by Fourier transform infrared spectroscopy. The optical properties, such as absorption coefficient and refractive index, are influenced by the film thickness, with two main absorbing bands in the ultraviolet and visible light regions. The intensity of these bands increases with film thickness, and the optical band gaps and dispersion parameters have been determined .

科学研究应用

Organic Light Emitting Diodes (OLEDs)

- Field : Applied Physics

- Application : N,N’-Dimethylquinacridone (DMQA) is used as a dye in organic light-emitting diodes (OLEDs). It is heavily doped with tris-(8-hydroxyquinolinato) aluminum as a host at large current density .

- Method : The OLEDs are fabricated by doping DMQA at different concentrations. The external quantum efficiency (EQE) of these devices is then measured at different current densities .

- Results : The EQE of a 5.0 wt% DMQA doped device increased 42% as the current density rose from 20 to 300 mA/cm². At 300 mA/cm², the EQE of a 1.8 wt% DMQA doped device equaled that of an optimally concentrated (0.8 wt%) doped device .

Organic Photodiode Devices (OPDs)

- Field : Organic Electronics

- Application : N,N’-Dimethylquinacridone has been described as a key donor material in an active bulk-heterojunction layer of an organic photodiode device (OPD) for frequency response enhancement .

- Method : The method of application or experimental procedures for this application are not specified in the source .

- Results : The study provides a valuable overview of the parameters for efficient organic color-sensitive OPDs aiming at an artificial retina .

Pigments in Art and Industry

- Field : Material Science

- Application : Quinacridone and its substituted analogs, including N,N’-Dimethylquinacridone, are pigments widely used in art and industry .

- Method : The temperature dependence of the crystal structures of two quinacridone polymorphs (β and γ), along with the common variant 2,9-dimethylquinacridone, were investigated using powder X-ray diffraction and terahertz spectroscopy .

- Results : The results or outcomes obtained from this application are not specified in the source .

Organic Electronic Devices

- Field : Organic Electronics

- Application : N,N’-Substituted quinacridones, including N,N’-Dimethylquinacridone, are a novel class of commercially available quinacridones for organic electronics .

- Method : In-depth investigations of the material properties of these molecules were performed, including their optical and charge transport properties, infrared-active vibrations (FTIR), electrochemical reduction and oxidation properties, thin film forming and processability, and finally performance in organic field effect transistor devices .

- Results : The study showed that substitution plays a critical role in the charge transport properties, with methyl substituted amine being the most favorable, followed by di-phenyl and finally di-butyl .

Adamantane Substitution Effects

- Field : Organic Chemistry

- Application : N,N’-Dimethylquinacridone is used in the study of adamantane substitution effects on crystallization and electrooptical properties of epindolidione and quinacridone dyes .

- Method : The synthesis, experimental and theoretical study of the novel air-stable four adamantane-bearing dyes based on the trans-epindolidione (EPI) and trans-quinacridone (QA) cores are presented .

- Results : The ethyladamantyl EPI derivative (3) exhibits a unique rise in thermal stability reaching 412°C. The resulting electrochemical band gap carried out on thin-film evaporated on ITO-coated glass electrodes was in the range of 2.4–2.5 eV .

Green Light Photodetectors

- Field : Optoelectronics

- Application : N,N’-Dimethylquinacridone has been used in green light photodetectors for practical applications, such as photo sensors and chemical sensors .

- Method : The method of application or experimental procedures for this application are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Organic High-Performance Pigments

- Field : Organic Electronics

- Application : N,N’-Dimethylquinacridone is used in the study of organic high-performance pigments (HPPs). These pigments have unique properties and potential applications in various fields of organic electronics .

- Method : The method of application or experimental procedures for this application are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Charge Transfer Efficiency Enhancement

- Field : Organic Electronics

- Application : N,N’-Dimethylquinacridone has been described as a key donor material in organic-light emitting diodes for charge transfer efficiency enhancement .

- Method : The method of application or experimental procedures for this application are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Photo Sensors and Chemical Sensors

- Field : Optoelectronics

- Application : N,N’-Dimethylquinacridone has been used in green light photodetectors for practical applications, such as photo sensors and chemical sensors .

- Method : The method of application or experimental procedures for this application are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

安全和危害

N,N’-Dimethylquinacridone should be handled with care. Avoid breathing its mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

N,N’-Substituted quinacridones, which include N,N’-Dimethylquinacridone, are a novel class of commercially available quinacridones for organic electronics . In-depth investigations of the material properties of these molecules, including their optical and charge transport properties, are being conducted .

属性

IUPAC Name |

5,12-dimethylquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZWJXTUYYSKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385814 | |

| Record name | DMQA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Dimethylquinacridone | |

CAS RN |

19205-19-7 | |

| Record name | DMQA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

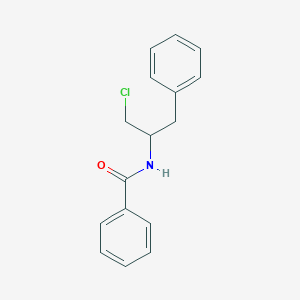

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)